molecular formula C37H48N4O4 B12698768 2-Propanol, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- CAS No. 144014-12-0

2-Propanol, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)-

Cat. No.: B12698768
CAS No.: 144014-12-0
M. Wt: 612.8 g/mol
InChI Key: ZFWDJMKXAHMEFS-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the functional groups. Common reagents used in the synthesis include phenol derivatives, isopropanol, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or hydroxides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Properties

CAS No.

144014-12-0

Molecular Formula

C37H48N4O4

Molecular Weight

612.8 g/mol

IUPAC Name

1-[[3-(aminomethyl)phenyl]methylamino]-3-[4-[2-[4-[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol

InChI

InChI=1S/C37H48N4O4/c1-37(2,31-9-13-35(14-10-31)44-25-33(42)23-40-21-29-7-3-5-27(17-29)19-38)32-11-15-36(16-12-32)45-26-34(43)24-41-22-30-8-4-6-28(18-30)20-39/h3-18,33-34,40-43H,19-26,38-39H2,1-2H3

InChI Key

ZFWDJMKXAHMEFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CNCC2=CC=CC(=C2)CN)O)C3=CC=C(C=C3)OCC(CNCC4=CC=CC(=C4)CN)O

Origin of Product

United States

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